7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Overview
Description
7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a versatile small molecule scaffold with a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its wide range of applications in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by Cs2CO3/DMSO .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the imidazo[1,2-a]pyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the scaffold.
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Biology: This compound is used in the study of biological processes and as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are often studied through structure-activity relationship (SAR) analysis and other biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine include other imidazo[1,2-a]pyrazine derivatives and related heterocyclic compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the versatility of its scaffold. This compound offers a unique combination of chemical reactivity and biological activity, making it a valuable tool in various fields of research and development .
Properties
IUPAC Name |
7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-4-5-10-3-2-8-7(10)6-9/h2-3H,4-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPHOLBVIDQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=CN=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221264 | |
Record name | Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341038-09-2 | |
Record name | Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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